molecular formula C17H18N2O2S B2406181 N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide CAS No. 864974-69-6

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide

Cat. No.: B2406181
CAS No.: 864974-69-6
M. Wt: 314.4
InChI Key: DHUOOUHPHAYPMD-UHFFFAOYSA-N
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Description

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

The synthesis of N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide involves several steps. One common method includes the condensation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with N-methylthiophene-3-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

These comparisons highlight the unique structural features and diverse applications of this compound in various fields.

Properties

IUPAC Name

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-18-16(21)14-8-9-22-17(14)19-15(20)13-7-6-11-4-2-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUOOUHPHAYPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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